(1S,5R)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
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Overview
Description
(1S,5R)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the cyclopropylmethyl group, and the attachment of the N-(2-methoxy-5-methylphenyl) group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production also focuses on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its specific structural features. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be explored for its pharmacological properties, including its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,5R)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with functional groups that confer similar reactivity and properties. Examples include:
- (1S,5R)-6-(cyclopropylmethyl)-N-(2-methoxyphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
- (1S,5R)-6-(cyclopropylmethyl)-N-(2-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
Uniqueness
The uniqueness of (1S,5R)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide lies in its specific substitution pattern and the presence of the cyclopropylmethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13-3-8-18(26-2)17(9-13)21-20(25)22-11-15-6-7-16(12-22)23(19(15)24)10-14-4-5-14/h3,8-9,14-16H,4-7,10-12H2,1-2H3,(H,21,25)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIOXOUAXSVFLE-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CC3CCC(C2)N(C3=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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